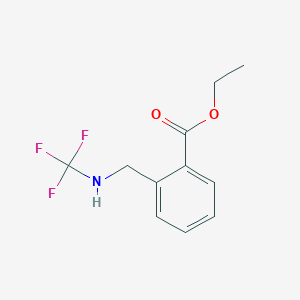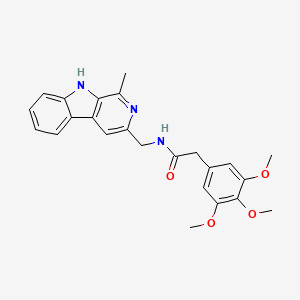
1-(3,4-Dichlorophenyl)-3-methoxyimidazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dichlorophenyl)-3-methoxyimidazolidin-2-one is a synthetic organic compound characterized by the presence of a dichlorophenyl group and a methoxyimidazolidinone moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorophenyl)-3-methoxyimidazolidin-2-one typically involves the reaction of 3,4-dichloroaniline with methoxyisocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and high throughput. Quality control measures, including chromatography and spectroscopy, are employed to ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions: 1-(3,4-Dichlorophenyl)-3-methoxyimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced imidazolidinone derivatives.
Substitution: Formation of substituted dichlorophenyl derivatives.
科学的研究の応用
1-(3,4-Dichlorophenyl)-3-methoxyimidazolidin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials
作用機序
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-methoxyimidazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access .
類似化合物との比較
1-(3,4-Dichlorophenyl)-3-methoxyurea: Shares a similar structure but differs in the functional group attached to the imidazolidinone ring.
1-(3,4-Dichlorophenyl)piperazine: Contains a piperazine ring instead of an imidazolidinone ring.
1-(3,4-Dichlorophenyl)pyrrolidine: Features a pyrrolidine ring, offering different chemical properties and applications.
Uniqueness: 1-(3,4-Dichlorophenyl)-3-methoxyimidazolidin-2-one is unique due to its specific combination of the dichlorophenyl group and the methoxyimidazolidinone moiety, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
CAS番号 |
52420-23-2 |
|---|---|
分子式 |
C10H10Cl2N2O2 |
分子量 |
261.10 g/mol |
IUPAC名 |
1-(3,4-dichlorophenyl)-3-methoxyimidazolidin-2-one |
InChI |
InChI=1S/C10H10Cl2N2O2/c1-16-14-5-4-13(10(14)15)7-2-3-8(11)9(12)6-7/h2-3,6H,4-5H2,1H3 |
InChIキー |
LVDRWFLRGJHTHZ-UHFFFAOYSA-N |
正規SMILES |
CON1CCN(C1=O)C2=CC(=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![3-Methyl-1-(prop-2-en-1-yl)bicyclo[2.2.1]heptane](/img/structure/B13944539.png)




